2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine is a chemical compound notable for its unique structure, which includes a chloro-substituted pyridine ring and a difluoroethylamine group. This compound is recognized for its potential applications in medicinal chemistry and as a building block for synthesizing more complex organic molecules. The molecular formula of this compound is C7H7ClF2N2, and it has a molecular weight of 192.59 g/mol. Its IUPAC name reflects its structural components, indicating the presence of both chloro and difluoro groups, which influence its reactivity and properties.
This compound can be sourced from various chemical suppliers, with BenchChem providing detailed information on its synthesis and properties. It falls under the category of organic compounds, specifically as an amine derivative due to the presence of the amino functional group. The classification of this compound also places it within the realm of heterocyclic compounds due to the pyridine ring structure.
The synthesis of 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine typically involves a reaction between 6-chloro-2-pyridinecarboxaldehyde and difluoroethylamine. This reaction is generally conducted under controlled conditions using suitable solvents such as dichloromethane and may require catalysts to enhance yield.
The molecular structure of 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine can be represented using various structural formulas:
The compound features a pyridine ring substituted at the 6-position with chlorine and contains two fluorine atoms attached to the ethylamine moiety. This unique combination contributes to its chemical behavior and potential applications in various fields.
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. The precise molecular targets vary based on the application context but may include pathways relevant to neurological function or other biological processes .
Property | Value |
---|---|
Molecular Formula | C7H7ClF2N2 |
Molecular Weight | 192.59 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties highlight the compound's stability and solubility characteristics, which are essential for its applications in various chemical processes.
This fluorinated pyridine derivative represents a structurally specialized scaffold in contemporary drug discovery, integrating three pharmacologically significant elements: a halogenated pyridine ring, a geminal difluoroethyl unit, and a terminal amine. The strategic incorporation of fluorine atoms enhances bioavailability and binding specificity through steric and electronic effects, while the chloropyridine moiety serves as a versatile synthetic handle for further derivatization. Its emergence reflects broader trends in heterocyclic chemistry aimed at optimizing ligand efficiency and metabolic stability in bioactive small molecules targeting enzyme active sites and receptor domains.
The compound exhibits systematic naming variations reflecting different registry contexts and substitution patterns. According to IUPAC conventions, "2-(6-Chloro-pyridin-2-yl)-2,2-difluoro-ethylamine" designates the chloropyridine nitrogen at position 1, with chlorine at position 6 and the difluoroethylamine chain attached at position 2. This nomenclature precisely differentiates it from regioisomers like 2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine, which demonstrates distinct pharmacological profiles due to altered halogen positioning . The molecular formula is C7H7ClF2N2, with a molecular weight of 192.60 g/mol. Key structural features include:
Table 1: Nomenclature and Structural Descriptors
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 2-(6-Chloropyridin-2-yl)-2,2-difluoroethan-1-amine |
Regioisomeric Variant | 2-(5-Chloropyridin-2-yl)-2,2-difluoroethylamine (Pharmacologically distinct) |
Canonical SMILES | C1=CC(=NC(=C1)Cl)C(C(F)F)N |
Alternative Representations | N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine (Positional isomer) [1] |
Molecular Framework | Chloropyridine → Alkyldifluorine → Primary amine |
The synthetic exploration of α,α-difluoroethylamine derivatives gained momentum in the late 1990s with advances in fluorine chemistry, particularly methods for introducing gem-difluoro groups adjacent to heterocycles. Early routes relied on multistep sequences involving:
A pivotal advancement came with patented alkylation methods for N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethylamine, demonstrating optimized single-step coupling of 2,2-difluoroethylamine with activated chloropyridines under phase-transfer catalysis. This method achieved >90% yield using toluene/water biphasic systems with tetrabutylammonium bromide and sodium hydroxide, enabling scalable production [1]. Concurrently, 2,2-difluoroethanamine (precursor, CAS 430-67-1) became commercially accessible through reductive amination of 2,2-difluoroacetic acid derivatives or halogen exchange reactions [7]. The convergence of these synthetic pathways facilitated systematic structure-activity relationship (SAR) studies on haloalkylpyridylamines in medicinal programs.
Table 2: Evolution of Synthetic Approaches
Timeframe | Synthetic Strategy | Key Advancements | Yield Range |
---|---|---|---|
Pre-2000 | Multi-step halogenation/amination of pyridine ethylesters | Limited by regioselectivity issues in pyridine functionalization | 40-60% |
Early 2000s | Nucleophilic displacement of 2,6-dichloropyridine | Improved regiocontrol but required protection/deprotection of amine groups | 65-75% |
Post-2010 | Direct alkylation under phase-transfer catalysis (PTC) [1] | Single-step coupling; aqueous-organic biphasic systems; tetraalkylammonium catalysts | 85-95% |
The compound’s significance stems from its dual functionality as a synthetic building block and pharmacophore. Its primary application lies in constructing targeted libraries for enzyme inhibition studies:
The terminal amine enables rapid diversification through:
This versatility supports high-throughput generation of analogues for screening against diverse biological targets, with the chloropyridine moiety allowing subsequent cross-coupling or nucleophilic displacement to expand chemical space.
Table 3: Bioactive Applications of Core Scaffold
Therapeutic Area | Target Class | Role in Molecule | Observed Advantage |
---|---|---|---|
Anticoagulation | Serine proteases | P3 binding element | 100x potency increase over non-fluorinated analogues |
Oncology | Tyrosine kinases | Hinge-binding domain linker | Enhanced selectivity profile in kinome screens |
CNS Disorders | GPCRs/Transporters | Hydrophobic anchor | Improved blood-brain barrier penetration |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1